molecular formula C22H17F2N3O2S2 B2538481 2-{[3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-methylbenzyl)acetamide CAS No. 1260922-80-2

2-{[3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-methylbenzyl)acetamide

Cat. No.: B2538481
CAS No.: 1260922-80-2
M. Wt: 457.51
InChI Key: PBNKPNKATLXOIX-UHFFFAOYSA-N
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Description

2-{[3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-methylbenzyl)acetamide is a useful research compound. Its molecular formula is C22H17F2N3O2S2 and its molecular weight is 457.51. The purity is usually 95%.
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Scientific Research Applications

Potent Dual Inhibitors of Thymidylate Synthase and Dihydrofolate Reductase

Compounds related to 2-{[3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-methylbenzyl)acetamide have demonstrated significant scientific interest due to their potent dual inhibitory activities against human thymidylate synthase (TS) and dihydrofolate reductase (DHFR). These enzymes are critical for DNA synthesis and cell division, making them targets for anticancer therapies. A study highlighted the synthesis of a series of analogues, with one compound showing remarkable potency as a dual inhibitor of human TS and DHFR, which are known targets for antitumor agents. This indicates a potential pathway for developing new anticancer drugs based on this scaffold (Gangjee et al., 2008).

Crystal Structures and Molecular Conformation

Research on compounds with similar structures, including studies on their crystal structures, has provided insight into their molecular conformation, crucial for understanding their interaction with biological targets. The detailed study of their crystal structures helps in the design of more potent and selective inhibitors by understanding the intramolecular and intermolecular interactions within these molecules, which can guide the optimization of drug candidates (Subasri et al., 2016).

Antitumor Activity

The scaffold has also been explored for its antitumor activity, with new derivatives synthesized and evaluated for their efficacy against various human cancer cell lines. The modifications in the chemical structure aim to enhance antitumor activity, demonstrating the versatility of this chemical framework in generating potent anticancer agents. These studies are vital for identifying new therapeutic options for cancer treatment, highlighting the importance of chemical modifications in enhancing biological activity (Hafez & El-Gazzar, 2017).

Exploration of Chemical Properties and Synthesis

Further studies have explored the synthesis of related compounds and their chemical properties, including thermal stability and solubility, which are essential attributes for drug development. Understanding these properties can lead to the development of compounds with improved pharmacokinetic profiles, making them more suitable as therapeutic agents (Shockravi et al., 2009).

Properties

IUPAC Name

2-[3-(3,5-difluorophenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-[(4-methylphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17F2N3O2S2/c1-13-2-4-14(5-3-13)11-25-19(28)12-31-22-26-18-6-7-30-20(18)21(29)27(22)17-9-15(23)8-16(24)10-17/h2-10H,11-12H2,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBNKPNKATLXOIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)CSC2=NC3=C(C(=O)N2C4=CC(=CC(=C4)F)F)SC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17F2N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.